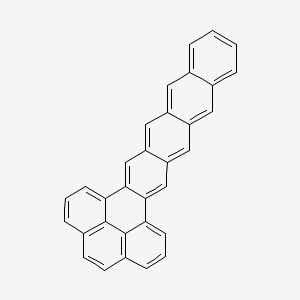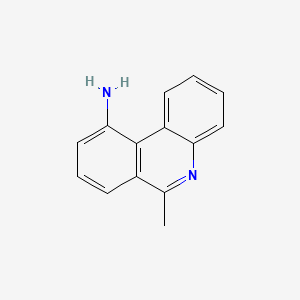
6-Methyl-10-phenanthridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-10-phenanthridinamine is a heterocyclic aromatic amine with the molecular formula C14H12N2. It is part of the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-10-phenanthridinamine typically involves the cyclization of aryl amines onto N-tethered arynes under mild conditions. A new o-silylaryl triflate precursor has been developed to increase reactivity and enable both electron-rich and electron-poor aryl amines to undergo cyclization . This method provides a high yield and regioselectivity.
Industrial Production Methods: Industrial production of this compound often employs the Bischler–Napieralski reaction, photochemical cyclizations, and microwave-assisted cyclizations. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-10-phenanthridinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as dichromate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration under specific conditions.
Common Reagents and Conditions:
Oxidation: Dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Phenanthridinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated phenanthridinamine derivatives.
Applications De Recherche Scientifique
6-Methyl-10-phenanthridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of functional materials due to its high charge mobility.
Mécanisme D'action
The mechanism of action of 6-Methyl-10-phenanthridinamine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and interfere with its replication and transcription processes, making it a potential candidate for anticancer therapies. The compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of pathogens .
Comparaison Avec Des Composés Similaires
Phenanthridine: Shares the core structure but lacks the methyl and amine groups.
10-Phenanthridinamine: Similar structure but without the methyl group at the 6th position.
Uniqueness: 6-Methyl-10-phenanthridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and amine group at the 10th position enhance its reactivity and interaction with biological targets, making it more effective in certain applications compared to its analogs .
Propriétés
Numéro CAS |
5423-70-1 |
|---|---|
Formule moléculaire |
C14H12N2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
6-methylphenanthridin-10-amine |
InChI |
InChI=1S/C14H12N2/c1-9-10-6-4-7-12(15)14(10)11-5-2-3-8-13(11)16-9/h2-8H,15H2,1H3 |
Clé InChI |
VAPUUTKGROVHHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=C1C=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


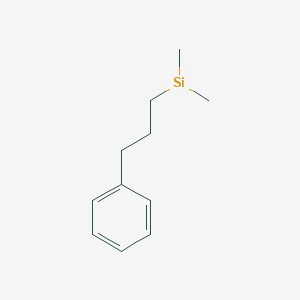
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
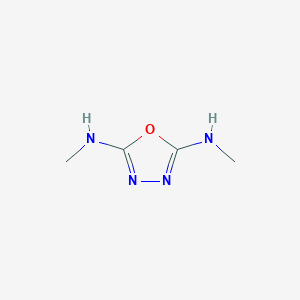
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
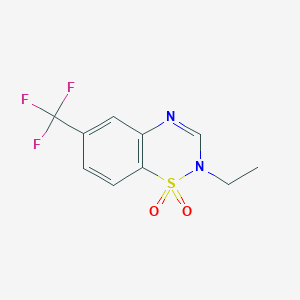
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
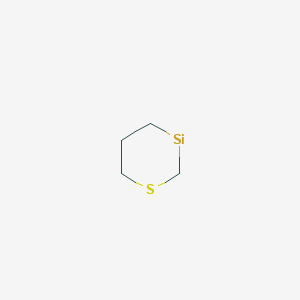
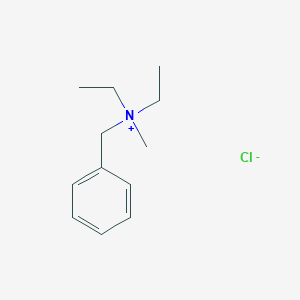

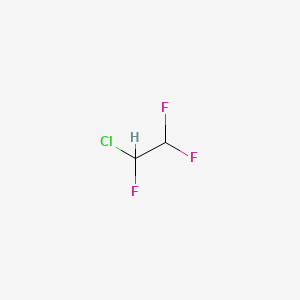
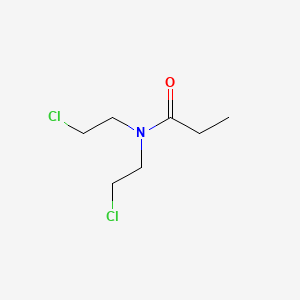
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
